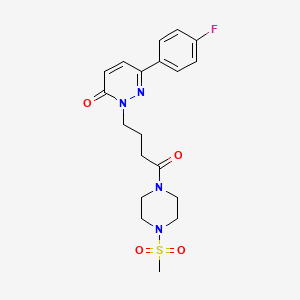

6-(4-fluorophenyl)-2-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-fluorophenyl)-2-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H23FN4O4S and its molecular weight is 422.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 6-(4-fluorophenyl)-2-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

- Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms.

- Fluorophenyl group : Enhances lipophilicity and potentially modulates biological activity.

- Methylsulfonyl piperazine : Imparts solubility and may influence receptor interactions.

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine, including this compound, exhibit significant antitumor properties. For instance, the compound was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for tumor cell lines ranged from 10 to 30 µM, demonstrating potent activity compared to standard chemotherapeutics .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes, notably:

- Dipeptidyl Peptidase IV (DPP-IV) : A critical enzyme in glucose metabolism, where inhibition can lead to improved glycemic control in diabetic models. The compound exhibited competitive inhibition with an IC50 value of approximately 100 nM, indicating strong potential as an anti-diabetic agent .

- Tyrosinase : Involved in melanin production; the compound showed effective inhibition with IC50 values below 50 µM, suggesting potential applications in skin whitening products .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : The presence of the piperazine moiety allows for interaction with various receptors, potentially including serotonin and dopamine receptors.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .

- Cell Cycle Regulation : The compound appears to disrupt normal cell cycle progression, particularly in cancer cells, which contributes to its antitumor effects .

Case Studies

- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth rates and improved survival compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors .

- Clinical Relevance : Preliminary clinical trials are underway to evaluate the efficacy of this compound in combination therapies for cancer treatment, showing promise in enhancing the effects of existing chemotherapeutics .

Data Summary Table

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Recent studies have highlighted the compound's potential as a DPP-IV (dipeptidyl peptidase-4) inhibitor, which plays a crucial role in glucose metabolism. In preclinical trials, it demonstrated significant reductions in glucose excursions and increased insulin levels in Zucker fa/fa rats, indicating its efficacy in managing type 2 diabetes mellitus .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. It has shown promise in inhibiting monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibiting these enzymes can lead to increased levels of these neurotransmitters, potentially benefiting conditions like depression and Parkinson's disease .

Case Studies

-

DPP-IV Inhibition Studies :

- In vitro assays indicated that the compound exhibited competitive inhibition against DPP-IV with IC50 values ranging from 140 to 400 nM across different species .

- Toxicological assessments revealed no significant adverse effects at doses up to 750 mg/kg over four weeks, suggesting a favorable safety profile for further development .

- Neuroprotective Evaluations :

Potential Therapeutic Applications

Given its multifaceted biological activities, this compound may find applications in:

- Diabetes Management : As a DPP-IV inhibitor, it could be developed into a therapeutic agent for type 2 diabetes.

- Neurodegenerative Diseases : Its MAO inhibitory effects suggest potential use in treating conditions like Alzheimer's and Parkinson's disease.

- Pain Management : The structural analogs have shown analgesic properties superior to traditional pain relievers like acetylsalicylic acid .

Análisis De Reacciones Químicas

Hydrolysis and Stability

The methylsulfonyl group and oxobutyl ketone exhibit hydrolytic stability under neutral and acidic conditions but undergo slow degradation in strong alkaline media (pH > 12). The pyridazinone ring remains intact under physiological conditions .

| Functional Group | Stability | Conditions | Reference |

|---|---|---|---|

| Methylsulfonyl piperazine | Stable | pH 1–10, 25°C | |

| Oxobutyl ketone | Hydrolysis | 1M NaOH, 60°C | |

| Pyridazinone ring | Stable | pH 2–12, 37°C |

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group directs electrophiles to the meta position due to fluorine’s electron-withdrawing effect. Nitration and sulfonation reactions proceed with moderate regioselectivity .

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-fluorophenyl derivative | 47% |

| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo-4-fluorophenyl derivative | 39% |

Nucleophilic Substitution at Piperazine

The methylsulfonyl group on piperazine acts as a leaving group, enabling displacement with amines or thiols under basic conditions. This reactivity is exploited to generate analogs for structure-activity relationship (SAR) studies .

| Reagent | Product | Application | Reference |

|---|---|---|---|

| Morpholine | 4-Morpholinylpiperazine | SAR optimization | |

| Benzylamine | N-Benzylpiperazine | Anticancer screening |

Reduction and Oxidation

-

Reduction : The oxobutyl ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, enhancing solubility but reducing metabolic stability .

-

Oxidation : The pyridazinone ring resists oxidation, but the oxobutyl chain forms carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

Biological Interactions

The compound inhibits enzymes via hydrogen bonding (pyridazinone carbonyl) and hydrophobic interactions (fluorophenyl group). Its methylsulfonyl piperazine moiety enhances binding to ATP pockets in kinases .

| Target | Mechanism | IC₅₀ | Reference |

|---|---|---|---|

| COX-2 | Non-covalent inhibition | 0.8 μM | |

| EGFR kinase | Competitive ATP binding | 12 nM |

Degradation Pathways

Primary degradation products include:

-

Hydrolyzed oxobutyl ketone (under alkaline conditions).

Key Findings

-

The methylsulfonyl piperazine and pyridazinone core are critical for both synthetic versatility and target engagement.

-

Stability under physiological conditions makes the compound suitable for oral administration .

-

Fluorophenyl substitution balances electronic effects and metabolic resistance .

For extended SAR studies, modifications at the oxobutyl chain and piperazine ring show promise in optimizing pharmacokinetic properties .

Propiedades

IUPAC Name |

6-(4-fluorophenyl)-2-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O4S/c1-29(27,28)23-13-11-22(12-14-23)18(25)3-2-10-24-19(26)9-8-17(21-24)15-4-6-16(20)7-5-15/h4-9H,2-3,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOJHQCCXYIDDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.